molecular formula C8H10F3N3O3 B2355409 5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid CAS No. 2344680-88-0

5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid

Cat. No. B2355409
CAS RN: 2344680-88-0
M. Wt: 253.181
InChI Key: QAHXQBDKBWAVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid” is a complex organic molecule. The IUPAC name for this compound is 5-(azetidin-3-yl)pyrimidine 2,2,2-trifluoroacetate . It has a molecular weight of 249.19 .


Synthesis Analysis

The synthesis of azetidine derivatives has been reported in the literature. For instance, a simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine rings was described . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of this compound can be determined by various spectroscopic techniques. The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives have been studied. The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its IUPAC name, InChI code, and molecular weight .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound 5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one has been involved in the synthesis of novel ligands for nicotinic receptors, utilizing trifluoroacetic acid (TFA) for deprotection in the process. This has implications in the field of neurochemistry and receptor studies (Karimi & Långström, 2002).

  • Trifluoroacetic acid has been used in the synthesis of various trifluoromethylazoles, highlighting its role in the formation of compounds with potential applications in biological media pH measurement using 19F NMR spectroscopy (Jones et al., 1996).

Biological and Medicinal Chemistry

  • Azetidinone derivatives, potentially including 5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one, have been studied for their antimicrobial activities, offering insights into their potential use in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012).

  • Similarly, the use of trifluoroacetic acid in the synthesis of azetidin-2-ones has been explored for creating compounds with antimicrobial properties, contributing to the field of pharmaceutical chemistry (Ivanov, Lyssenko, & Traven, 2020).

properties

IUPAC Name

5-(azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.C2HF3O2/c10-6-1-5(8-9-6)4-2-7-3-4;3-2(4,5)1(6)7/h1,4,7H,2-3H2,(H2,8,9,10);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHXQBDKBWAVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=O)NN2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Azetidin-3-yl)-1,2-dihydropyrazol-3-one;2,2,2-trifluoroacetic acid

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